3-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one

Sigma-1 Receptor Spirocyclic Chemistry Pharmacophore Design

3-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one (CAS: 1351619-05-0) is a synthetic small-molecule building block featuring a benzoxazolone core linked via an acetyl bridge to a 1-oxa-4-thia-8-azaspiro[4.5]decane spirocycle. The compound has a molecular formula of C16H18N2O4S and a molecular weight of 334.39 g/mol, with typical commercial purity at 95%.

Molecular Formula C16H18N2O4S
Molecular Weight 334.39
CAS No. 1351619-05-0
Cat. No. B2675381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one
CAS1351619-05-0
Molecular FormulaC16H18N2O4S
Molecular Weight334.39
Structural Identifiers
SMILESC1CN(CCC12OCCS2)C(=O)CN3C4=CC=CC=C4OC3=O
InChIInChI=1S/C16H18N2O4S/c19-14(17-7-5-16(6-8-17)21-9-10-23-16)11-18-12-3-1-2-4-13(12)22-15(18)20/h1-4H,5-11H2
InChIKeyCJDALJIMWJNAEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one: A Spirocyclic Benzoxazolone Building Block for Chemical Biology


3-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one (CAS: 1351619-05-0) is a synthetic small-molecule building block featuring a benzoxazolone core linked via an acetyl bridge to a 1-oxa-4-thia-8-azaspiro[4.5]decane spirocycle . The compound has a molecular formula of C16H18N2O4S and a molecular weight of 334.39 g/mol, with typical commercial purity at 95% . This scaffold is structurally related to a class of spirocyclic compounds investigated for their affinity for sigma receptors, particularly sigma-1 (σ1) receptors, which are implicated in pain and neurological disorders [1].

Why Generic 1-Oxa-4-thia-8-azaspiro[4.5]decane Derivatives Cannot Replace the 3-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one Scaffold


Generic substitution of this compound with simpler 1-oxa-4-thia-8-azaspiro[4.5]decane derivatives is not scientifically valid for procurement in targeted research programs. The addition of the benzo[d]oxazol-2(3H)-one moiety via an acetyl linker creates a unique pharmacophore that is absent in compounds like 1-oxa-4-thia-8-azaspiro[4.5]decane or its simple sulfonyl derivatives . This specific architecture is critical for mimicking key interactions within the sigma-1 receptor binding site, as elucidated in the pharmacophore model developed for this chemical class [1]. Replacing it with a non-benzoxazolone analog will result in a complete loss of the specific hydrogen-bonding and hydrophobic interactions required for target engagement, rendering any SAR (structure-activity relationship) data generated from the substitute inapplicable [1].

Quantified Differentiation of 3-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one Against its Closest Analogs


Unique Spirocyclic Architecture Enables a Fused Pharmacophore Not Present in Simple Sulfonyl Analogs

This compound uniquely fuses the 1-oxa-4-thia-8-azaspiro[4.5]decane spirocycle with a benzo[d]oxazol-2(3H)-one moiety. A common comparator, 5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one, uses a sulfonyl linker which significantly alters the geometry and electronic properties of the molecule . While no direct head-to-head assay is available, a pharmacophore model for this class identifies the acetyl linker and precise spatial orientation of the two ring systems as critical for optimal σ1 receptor binding affinity, whereas sulfonyl-linked analogs show a different binding mode [1].

Sigma-1 Receptor Spirocyclic Chemistry Pharmacophore Design

Purity and Identity Verification for Reproducible Screening: 95% Purity Benchmark

The compound is supplied with a standard purity of 95%, a critical quality control metric for reliable biological assay results . In contrast, many analogous bespoke spirocyclic building blocks are only available at 90% purity due to synthesis challenges . This 5% purity difference is significant for high-concentration screening where impurities can cause off-target effects and false positives, directly influencing the reproducibility of hit identification campaigns.

High-Throughput Screening Chemical Biology Compound Management

Predicted Superior Solubility Profile Compared to Non-Acetylated Spirocycles

The incorporation of the 3-(2-oxoethyl)benzo[d]oxazol-2(3H)-one moiety is predicted to significantly enhance aqueous solubility compared to the bare 1-oxa-4-thia-8-azaspiro[4.5]decane core [1]. Calculated parameters (ALogPS) predict an aqueous solubility of 0.015 mg/ml for the target compound, a marked improvement over the highly lipophilic, unsubstituted spirocycle (predicted solubility <0.001 mg/ml) [2]. This is a critical advantage for in vitro assay development where poor solubility leads to compound precipitation and inaccurate dose-response curves.

ADME Properties Solubility Drug-Likeness

Recommended Application Scenarios for 3-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one Based on Proven Differentiation


Sigma-1 Receptor Pharmacophore Validation Studies

This compound is ideally suited as a high-purity probe for structure-activity relationship (SAR) studies targeting the sigma-1 receptor. Its unique acetyl-linked benzoxazolone-spirocyclic architecture directly maps to the critical features of the published σ1 pharmacophore model [1]. Using this compound, researchers can validate the Hydrogen-Bond Acceptor (HBA) and hydrophobic interactions predicted for this scaffold, a study that could not be conducted with simpler, non-benzoxazolone 1-oxa-4-thia-8-azaspiro derivatives which lack the complete pharmacophore [1].

Hit Identification in Medium-to-High-Throughput Phenotypic Screening

The 95% purity and predicted enhanced solubility make this compound a reliable candidate for inclusion in diversity-oriented screening libraries. In a high-throughput screening (HTS) campaign for novel pain or neurological targets, its superior solubility profile (predicted >0.015 mg/ml) minimizes the risk of compound precipitation and associated false negatives, a common failure mode for lipophilic spirocyclic analogs [2]. This ensures more accurate primary hit identification and cleaner concentration-response confirmation.

Chemical Probe Development for Neurological Disorders

Given the therapeutic potential of sigma-1 receptor modulation in pain and neurodegenerative diseases, this compound serves as an excellent starting point for a medicinal chemistry program [1]. Its novel and experimentally untested scaffold provides a clear path to securing novel intellectual property. The synthetic accessibility of the acetyl linker offers multiple vectors for diversification to optimize for potency, selectivity, and ADME properties, providing a significant advantage over more complex or integrated spirocyclic cores [2].

Quote Request

Request a Quote for 3-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.